2,6-Diaminonicotinonitrile
Overview
Description
2,6-Diaminonicotinonitrile is an organic compound with the molecular formula C₆H₆N₄. It is a derivative of nicotinonitrile, characterized by the presence of two amino groups at the 2 and 6 positions of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Ammonium Hydroxide Method: One common method involves the reaction of 2,6-difluoronicotinonitrile with concentrated ammonium hydroxide. The reaction is carried out in a sealable container at 88°C for 12 hours.
Phosphorus Oxychloride Method: Another method involves the reaction of 2,6-diamino-nicotinamide with phosphorus oxychloride at 100°C for 0.5 hours. The reaction mixture is then added to dilute aqueous sodium hydroxide and extracted with ethyl acetate.
Industrial Production Methods:
- Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Sodium Azide and Triethylamine Hydrochloride: Used in reactions at elevated temperatures (e.g., 160°C) to modify the nitrile group.
Hydrogen Peroxide: Can be used for oxidation reactions to form N-oxide derivatives.
Major Products:
- The reactions typically yield substituted pyridine derivatives, which can be further functionalized for various applications.
Scientific Research Applications
2,6-Diaminonicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-diaminonicotinonitrile involves its interaction with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile group can undergo hydrolysis or reduction, leading to different functional groups that can interact with biological molecules .
Comparison with Similar Compounds
Nicotinonitrile (3-cyanopyridine): A precursor to 2,6-diaminonicotinonitrile, used in the synthesis of vitamins and pharmaceuticals.
2,6-Diaminopyridine: Similar in structure but lacks the nitrile group, leading to different reactivity and applications.
Uniqueness:
- The presence of both amino and nitrile groups in this compound makes it a versatile intermediate for various chemical transformations. Its unique structure allows for specific interactions in biological systems, making it valuable for medicinal chemistry research .
Properties
IUPAC Name |
2,6-diaminopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYHAQAJGKHSGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619471 | |
Record name | 2,6-Diaminopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99761-27-0 | |
Record name | 2,6-Diaminopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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